molecular formula C20H24N4O2S B13379642 2-{[2-(4-cinnamyl-1-piperazinyl)-2-oxoethyl]sulfanyl}-6-methyl-4(3H)-pyrimidinone

2-{[2-(4-cinnamyl-1-piperazinyl)-2-oxoethyl]sulfanyl}-6-methyl-4(3H)-pyrimidinone

Cat. No.: B13379642
M. Wt: 384.5 g/mol
InChI Key: COSULHHJMDBABU-VMPITWQZSA-N
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Description

2-{[2-(4-cinnamyl-1-piperazinyl)-2-oxoethyl]sulfanyl}-6-methyl-4(3H)-pyrimidinone is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a cinnamyl group attached to a piperazine ring, a sulfanyl group, and a pyrimidinone core.

Preparation Methods

The synthesis of 2-{[2-(4-cinnamyl-1-piperazinyl)-2-oxoethyl]sulfanyl}-6-methyl-4(3H)-pyrimidinone involves multiple steps, starting with the preparation of the piperazine derivative. The synthetic route typically includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of cinnamyl chloride with piperazine to form 4-cinnamyl-1-piperazine.

    Introduction of the Sulfanyl Group:

    Formation of the Pyrimidinone Core: The final step involves the cyclization of the intermediate compound to form the pyrimidinone core.

Chemical Reactions Analysis

2-{[2-(4-cinnamyl-1-piperazinyl)-2-oxoethyl]sulfanyl}-6-methyl-4(3H)-pyrimidinone undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxoethyl group, converting it to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the cinnamyl group.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-{[2-(4-cinnamyl-1-piperazinyl)-2-oxoethyl]sulfanyl}-6-methyl-4(3H)-pyrimidinone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[2-(4-cinnamyl-1-piperazinyl)-2-oxoethyl]sulfanyl}-6-methyl-4(3H)-pyrimidinone involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-{[2-(4-cinnamyl-1-piperazinyl)-2-oxoethyl]sulfanyl}-6-methyl-4(3H)-pyrimidinone can be compared with other similar compounds, such as:

    2-methyl-AP-237: Another piperazine derivative with similar structural features but different functional groups.

    AP-237 (bucinnazine): A compound with a similar piperazine core but different substituents.

    AP-238: Another related compound with variations in the cinnamyl and sulfanyl groups.

Properties

Molecular Formula

C20H24N4O2S

Molecular Weight

384.5 g/mol

IUPAC Name

4-methyl-2-[2-oxo-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]sulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C20H24N4O2S/c1-16-14-18(25)22-20(21-16)27-15-19(26)24-12-10-23(11-13-24)9-5-8-17-6-3-2-4-7-17/h2-8,14H,9-13,15H2,1H3,(H,21,22,25)/b8-5+

InChI Key

COSULHHJMDBABU-VMPITWQZSA-N

Isomeric SMILES

CC1=CC(=O)NC(=N1)SCC(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC(=O)N2CCN(CC2)CC=CC3=CC=CC=C3

Origin of Product

United States

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